molecular formula C18H15N5O3 B4454954 ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate

ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate

Cat. No.: B4454954
M. Wt: 349.3 g/mol
InChI Key: JNTUEOUMMFEWFN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate is a complex organic compound with a unique chemical structure. This compound is part of a diverse family of heterocyclic compounds that possess significant biological activity and diverse applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate generally involves multi-step reactions starting from readily available precursors. One common synthetic route might include the condensation of 2-methylpyridine with hydrazine, followed by cyclization with formic acid to yield the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core. The final step usually involves the esterification of this intermediate with ethyl 4-chlorobenzoate under suitable conditions to yield the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound often employs catalytic processes to enhance the yield and efficiency of the reaction. High-pressure reactors and continuous flow techniques might be utilized to streamline the production process, ensuring high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: Reacting with oxidizing agents to form corresponding oxides.

  • Reduction: Reacting with reducing agents to yield reduced products.

  • Substitution: Participating in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents might include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and minimize side reactions.

Major Products

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could result in alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the development of novel materials and compounds for various industrial applications.

Mechanism of Action

The exact mechanism of action of ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate varies depending on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, or DNA, altering their activity or structure. The pathways involved might include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate is unique due to its specific chemical structure and the resulting biological activities. Similar compounds might include derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine and benzoate esters. Each compound's uniqueness lies in the subtle differences in functional groups and their arrangement, which can significantly influence their biological activity and applications.

List of Similar Compounds

  • Ethyl 4-(6-oxo-6H-pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate

  • Ethyl 4-(2-methyl-6-oxo-5H-pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate

  • Ethyl 4-(6-oxo-2-propylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate

Properties

IUPAC Name

ethyl 4-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-3-26-17(25)12-4-6-13(7-5-12)22-9-8-15-14(16(22)24)10-19-18-20-11(2)21-23(15)18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTUEOUMMFEWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate
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ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate
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ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate
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ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate
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ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate
Reactant of Route 6
ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate

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